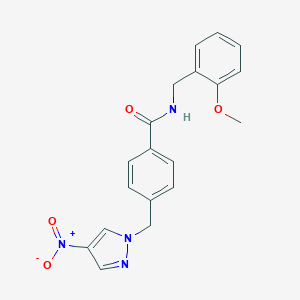
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a potent uncoupling agent that can disrupt the electron transport chain in mitochondria, leading to the production of heat and energy. In
Mecanismo De Acción
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide acts as an uncoupling agent that disrupts the electron transport chain in mitochondria by increasing the permeability of the mitochondrial inner membrane to protons. This leads to the dissipation of the proton gradient, which is necessary for ATP synthesis. As a result, the energy produced by the electron transport chain is released as heat, leading to an increase in body temperature.
Biochemical and Physiological Effects:
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been shown to increase the metabolic rate and energy expenditure in animals and humans. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide can also lead to adverse effects such as hyperthermia, oxidative stress, and mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has several advantages for lab experiments, including its ability to uncouple mitochondrial respiration, its potency, and its relatively low cost. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide requires caution due to its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide research, including the development of safer and more effective uncoupling agents, the investigation of the role of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide in mitochondrial biogenesis, and the exploration of the potential therapeutic applications of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide in metabolic disorders and neurodegenerative diseases.
In conclusion, N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide is a potent uncoupling agent that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the mitochondrial function and energy metabolism and has shown potential as a therapeutic agent for metabolic disorders and neurodegenerative diseases. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide requires caution due to its potential toxicity and adverse effects. Further research is needed to explore the potential applications of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide and to develop safer and more effective uncoupling agents.
Métodos De Síntesis
The synthesis of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide involves the reaction of 3,4-Dichloroaniline with 5-Methyl-3-nitropyrazole-1-carboxylic acid, followed by acetylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain high purity N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide. The synthesis method of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been well established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been extensively used in scientific research as a tool to study the mitochondrial function and energy metabolism. It has been used to investigate the role of mitochondria in various diseases such as obesity, diabetes, and cancer. N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has also been used as a potential therapeutic agent for metabolic disorders and neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide |
|---|---|
Fórmula molecular |
C12H10Cl2N4O3 |
Peso molecular |
329.14 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,19) |
Clave InChI |
QTTDDKQBCRHQTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)